molecular formula C₂₀H₁₈N₂O₃S B125343 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester CAS No. 36923-21-4

7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester

Cat. No. B125343
CAS RN: 36923-21-4
M. Wt: 366.4 g/mol
InChI Key: NYYBPASOTOAXQW-UHFFFAOYSA-N
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Description

The compound “7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester” is a chemical compound with the molecular formula C20H18N2O3S . It is a derivative of 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo oct-2-ene-2-carboxylic acid (7 AVCA), which is a key intermediate in the manufacture of cefixime and cefdinir .


Molecular Structure Analysis

The molecular structure of “7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester” has been studied using vibrational spectroscopy . The optimized geometrical parameters of 7 AVCA were calculated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311G (d,p) basis set .

Scientific Research Applications

Antibiotics Production

This compound is an intermediate in the preparation of cephems , which are a type of beta-lactam antibiotics. These antibiotics are widely used in the treatment of bacterial infections due to their broad-spectrum activity.

Medicinal Chemistry Research

The compound’s relevance in medicinal chemistry and pharmaceutical research has been highlighted. Researchers have developed several synthetic routes and methods for related cephalosporin derivatives.

Protection of Carboxyl Group of D-7ACA

Benzhydryl 7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate was obtained from D-7ACA with diphenyldiazo-methane as a protection reagent . This process is enhanced by ultrasonic wave and yields up to 70%.

Chemical Synthesis

The compound is used in chemical synthesis, particularly in the creation of other complex molecules. Its unique structure makes it a valuable building block in organic chemistry .

Laboratory Reagent

This compound is often used as a laboratory reagent in various chemical reactions due to its reactive nature .

Chemical Industry

In the chemical industry, this compound is used in the production of other chemicals, including dyes, resins, and polymers .

Mechanism of Action

Mode of Action

The compound likely interacts with its targets by mimicking the D-Ala-D-Ala terminus of the peptidoglycan pentapeptide, the natural substrate of the transpeptidase enzymes. This mimicry allows the compound to bind to the active site of the enzyme, inhibiting its function and preventing the formation of the bacterial cell wall .

Biochemical Pathways

The compound affects the bacterial cell wall synthesis pathway. By inhibiting the transpeptidase enzymes, it prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity. This inhibition leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .

Result of Action

The compound’s action results in the inhibition of bacterial cell wall synthesis, leading to a weakened cell wall and subsequent osmotic lysis. This causes the death of the bacteria, effectively treating the bacterial infection .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. The presence of other substances might interfere with the compound’s absorption or metabolism, affecting its bioavailability .

properties

IUPAC Name

benzhydryl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-17,19H,12,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYBPASOTOAXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534435
Record name Diphenylmethyl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester

CAS RN

36923-21-4
Record name Diphenylmethyl 7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenylmethyl (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Q & A

Q1: What is significant about the novel method for preparing 7-NACABH described in the research?

A1: The research paper [] highlights a novel synthesis method for 7-NACABH, a key precursor to the antibiotic ceftibuten. This method offers several advantages over previous approaches:

  • Cost-effectiveness: The new method utilizes commercially available 3-hydroxyl cephalosporin as the starting material, which is significantly cheaper than the previously used 7-ANCA reagent. This results in a substantial cost reduction of approximately 40%. []
  • Improved safety: Unlike previous methods that may have required harsh conditions like high temperatures and pressure, this novel synthesis operates under mild and controllable conditions. [] This improves the safety profile of the production process.
  • Industrial scalability: The mild reaction conditions and readily available starting materials make this novel synthesis method suitable for large-scale industrial production of 7-NACABH. []

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